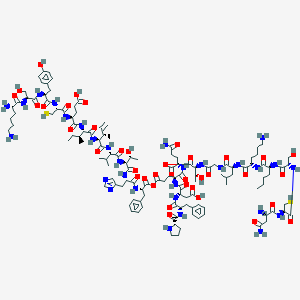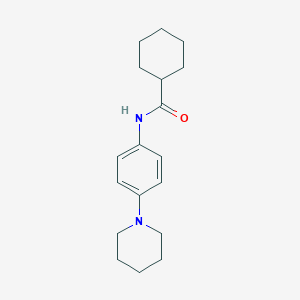![molecular formula C17H16F3NO3 B238700 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)
2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in scientific research. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a critical component of B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies and is being investigated as a potential therapeutic agent for the treatment of various B-cell malignancies.
Wirkmechanismus
2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide works by binding to the active site of BTK and inhibiting its activity. BTK is a critical component of B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies. By inhibiting BTK activity, 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide blocks downstream signaling pathways and leads to decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects:
In addition to its effects on B-cell malignancies, 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has also been shown to have anti-inflammatory effects. BTK is also involved in the signaling pathways of immune cells, such as macrophages and dendritic cells. Inhibition of BTK activity by 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide leads to decreased production of pro-inflammatory cytokines and chemokines, which can be beneficial in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is its specificity for BTK. Unlike other BTK inhibitors, 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide does not inhibit other kinases, which can lead to off-target effects and toxicity. However, one limitation of 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is its relatively short half-life, which may limit its effectiveness in clinical settings.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide in scientific research. One area of interest is the combination of 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to improve its efficacy in the treatment of B-cell malignancies. Another potential direction is the investigation of 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide in other diseases, such as autoimmune diseases or inflammatory disorders. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide in clinical settings.
In conclusion, 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is a promising small molecule inhibitor that has shown efficacy in preclinical studies of B-cell malignancies. Its specificity for BTK and anti-inflammatory effects make it a potentially valuable therapeutic agent for the treatment of various diseases. Further research is needed to determine its optimal use in clinical settings and to explore its potential in other disease areas.
Synthesemethoden
The synthesis of 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide involves a multi-step process that includes the reaction of 4-ethylphenol with ethyl chloroacetate to form 2-(4-ethylphenoxy)acetic acid ethyl ester. This intermediate is then reacted with 4-(trifluoromethoxy)aniline to form the final product, 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In vitro studies have shown that 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. In vivo studies have demonstrated that 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is effective in reducing tumor growth and improving survival in animal models of CLL and MCL.
Eigenschaften
Produktname |
2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide |
|---|---|
Molekularformel |
C17H16F3NO3 |
Molekulargewicht |
339.31 g/mol |
IUPAC-Name |
2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C17H16F3NO3/c1-2-12-3-7-14(8-4-12)23-11-16(22)21-13-5-9-15(10-6-13)24-17(18,19)20/h3-10H,2,11H2,1H3,(H,21,22) |
InChI-Schlüssel |
GZXCIOJEUQDZCE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Kanonische SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B238619.png)
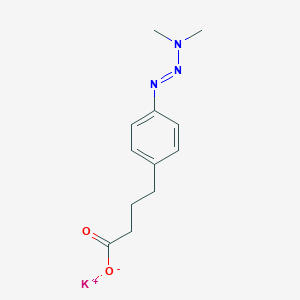
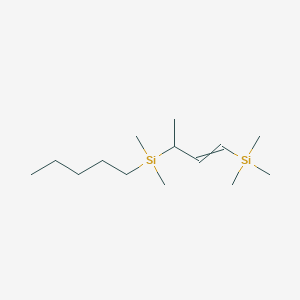
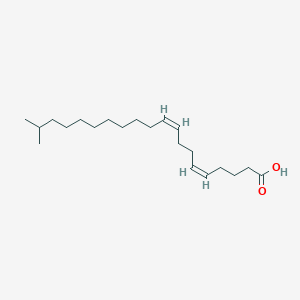
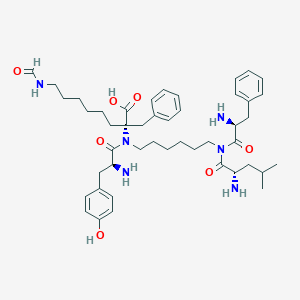
![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B238641.png)




